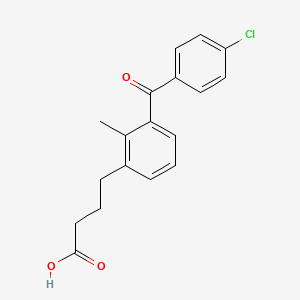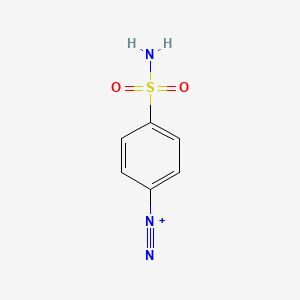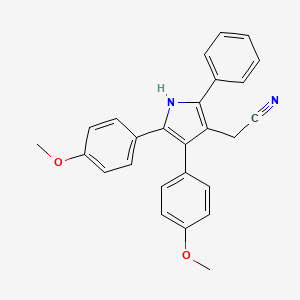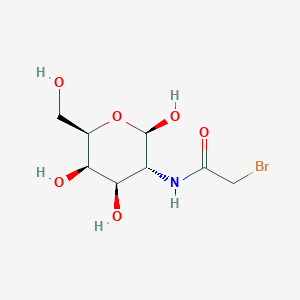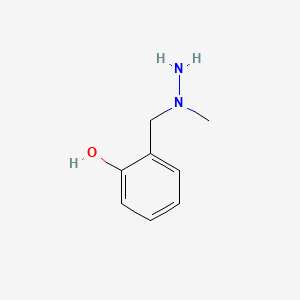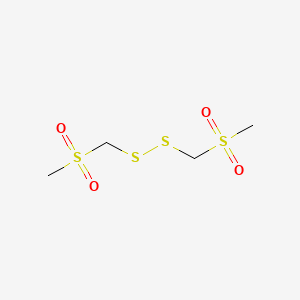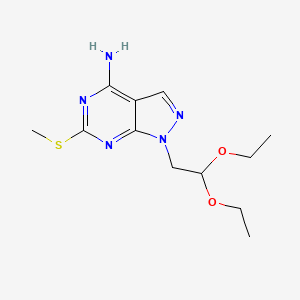
3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)butyl)-1H-indole monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)butyl)-1H-indole monohydrochloride” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to the indole is a butyl chain (four carbon atoms long), which is connected to a 3,6-dihydro-4-phenyl-1(2H)-pyridyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and a long carbon chain. The indole and pyridine rings are aromatic, contributing to the stability of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall size and shape of the molecule, and the presence of aromatic rings would all influence its properties .Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)butyl)-1H-indole monohydrochloride involves the condensation of 3-(4-bromobutyl)-1H-indole with 3,6-dihydro-4-phenyl-1(2H)-pyridine followed by reduction and quaternization with hydrochloric acid.", "Starting Materials": [ "3-(4-bromobutyl)-1H-indole", "3,6-dihydro-4-phenyl-1(2H)-pyridine", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 3-(4-bromobutyl)-1H-indole with 3,6-dihydro-4-phenyl-1(2H)-pyridine in the presence of a base such as potassium carbonate to form 3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)butyl)-1H-indole.", "Step 2: Reduction of the double bond in the pyridine ring using sodium borohydride to form 3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)butyl)-1H-indole.", "Step 3: Quaternization of the tertiary amine using hydrochloric acid to form 3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)butyl)-1H-indole monohydrochloride." ] } | |
CAS-Nummer |
73966-59-3 |
Produktname |
3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)butyl)-1H-indole monohydrochloride |
Molekularformel |
C23H27ClN2 |
Molekulargewicht |
366.9 g/mol |
IUPAC-Name |
3-[4-(4-phenyl-3,4-dihydro-2H-pyridin-1-yl)butyl]-1H-indole;hydrochloride |
InChI |
InChI=1S/C23H26N2.ClH/c1-2-8-19(9-3-1)20-13-16-25(17-14-20)15-7-6-10-21-18-24-23-12-5-4-11-22(21)23;/h1-5,8-9,11-13,16,18,20,24H,6-7,10,14-15,17H2;1H |
InChI-Schlüssel |
FYDKKKXTZVFKRO-UHFFFAOYSA-N |
SMILES |
C1CN(C=CC1C2=CC=CC=C2)CCCCC3=CNC4=CC=CC=C43.Cl |
Kanonische SMILES |
C1CN(C=CC1C2=CC=CC=C2)CCCCC3=CNC4=CC=CC=C43.Cl |
Synonyme |
3-(4-(4-phenyl-1,2,3,6-tetrahydropyridyl-1)-butyl)indole EMD 23448 EMD-23448 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



